Superior Antiarrhythmic Potency vs. Classic Antiarrhythmics
In a head-to-head comparison across three distinct experimental arrhythmia models (calcium chloride-induced, aconitine-induced, and epinephrine-induced arrhythmias), fusaric acid N,N-diethylaminoethylamide hydrochloride (DAEA) demonstrated higher antiarrhythmic and antifibrillatory potency than four classic antiarrhythmic agents: procainamide, propranolol, lidocaine, and verapamil [1]. This superiority was observed in both mice and rat models. Critically, the antiarrhythmic activity of the parent fusaric acid was detectable only at high doses approaching 1/3 of LD₅₀, while DAEA achieved efficacy at doses substantially below its toxic threshold [1]. The N-ethanolamide derivative of fusaric acid, despite similar structural modification, failed to produce comparable potentiation of antiarrhythmic activity, confirming the specificity of the diethylaminoethylamide moiety for conferring enhanced pharmacological activity [1].
| Evidence Dimension | Antiarrhythmic and antifibrillatory potency across multiple arrhythmia models |
|---|---|
| Target Compound Data | Higher potency than all comparators in calcium chloride, aconitine, and epinephrine arrhythmia models |
| Comparator Or Baseline | Procainamide, propranolol, lidocaine, and verapamil (lower potency in same models) |
| Quantified Difference | Qualitatively superior efficacy across all four comparators; parent fusaric acid required 1/3 LD₅₀ for effect |
| Conditions | Experimental calcium chloride-induced, aconitine-induced, and epinephrine-induced arrhythmias in mice and rats |
Why This Matters
This compound provides researchers with a mechanistically distinct antiarrhythmic tool that outperforms multiple established reference standards in three pathophysiologically diverse arrhythmia models.
- [1] Savina MD, Kudrin AN. Purposeful design of new antiarrhythmic and antifibrillatory agents. Farmatsiya. 1988;37(1):53-56. View Source
